Product packaging for Ethyl 4-amino-4-oxobutanoate(Cat. No.:CAS No. 53171-35-0)

Ethyl 4-amino-4-oxobutanoate

Cat. No.: B1314452
CAS No.: 53171-35-0
M. Wt: 145.16 g/mol
InChI Key: AJZOXCVIKHPZEU-UHFFFAOYSA-N
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Description

Significance of the Butanamide Ester Moiety in Organic Synthesis

The butanamide ester moiety, the core structure of Ethyl 4-amino-4-oxobutanoate, is a valuable functional group arrangement in organic synthesis. The amide and ester groups offer multiple reaction sites for chemical modification. masterorganicchemistry.com The ester can undergo hydrolysis, transesterification, or reduction, while the amide can be hydrolyzed or participate in various coupling reactions. This dual reactivity allows for the construction of diverse molecular architectures. For instance, the butanamide ester framework is a key component in the synthesis of various heterocyclic compounds and has been incorporated into the design of potential therapeutic agents.

Historical Context of Related Succinamate (B1233452) Derivatives in Chemical Literature

Succinic acid and its derivatives, including succinamates, have a long history in chemistry. wikipedia.org Initially isolated from amber, succinic acid is now a widely used industrial chemical. wikipedia.org Its derivatives, such as succinate (B1194679) esters and amides, have found applications in the pharmaceutical industry. researchgate.net For example, some active pharmaceutical ingredients are formulated as succinate salts to improve their properties. researchgate.net The study of succinamate derivatives has evolved, with researchers exploring their potential in areas like metabolic engineering and as precursors for biodegradable polymers. wikipedia.org

Overview of Research Trajectories and Academic Relevance

Current research involving this compound and related compounds is focused on several key areas. Scientists are exploring its use as a starting material for the synthesis of novel bioactive molecules, including unnatural amino acids and peptide-based drugs. The chiral nature of some succinamate derivatives makes them valuable in asymmetric synthesis. Furthermore, there is ongoing investigation into the biological activities of compounds containing the butanamide ester moiety, with studies exploring their potential as enzyme inhibitors or modulators of biological pathways. ontosight.ai The structural similarities of some derivatives to neuroactive compounds have also prompted research into their potential neurological effects. vulcanchem.com

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS Number 53171-35-0
Appearance Solid
InChI Key AJZOXCVIKHPZEU-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B1314452 Ethyl 4-amino-4-oxobutanoate CAS No. 53171-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-amino-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZOXCVIKHPZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537731
Record name Ethyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53171-35-0
Record name Ethyl 4-amino-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53171-35-0
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Synthetic Methodologies for Ethyl 4 Amino 4 Oxobutanoate and Its Analogs

Established Synthetic Pathways

Conventional methods for synthesizing these butanoate derivatives often rely on sequential reactions that build the molecule step-by-step or involve the formation of ester and amide bonds through classical reactions.

Multi-step synthesis provides a reliable route to Ethyl 4-amino-4-oxobutanoate analogs, often starting from simple, commercially available precursors. One common strategy begins with the ring-opening of succinic anhydride (B1165640). yorku.ca For instance, the synthesis of certain derivatives involves an initial condensation of an amino acid, like 6-aminohexanoic acid, with succinic anhydride to form a succinimide (B58015) intermediate. sciforum.net This intermediate can then undergo further transformations, such as a one-pot α-bromination and esterification, to yield a more complex butanoate structure like ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate. sciforum.net

Another multi-step approach involves the use of β-ketoesters. The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, an analog, traditionally starts from ethyl acetoacetate, which is first brominated and then reacted with thiourea (B124793) in a two-step process. tandfonline.com Similarly, complex molecules can be built using butanoate derivatives as starting materials. For example, the synthesis of a neuropathic pain modulator, E0199, uses Ethyl 4-chloro-4-oxobutanoate as a key starting material (SM2), which is reacted with other intermediates over several steps. researchgate.net Polymer-supported multi-step synthesis has also been explored to facilitate the separation and purification of intermediates. yorku.ca

Table 1: Examples of Multi-Step Synthesis Approaches

Starting Material(s)Key Intermediate(s)Final Product (Analog)Reference
6-Aminohexanoic acid, Succinic anhydrideSuccinimide intermediateEthyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate sciforum.net
Ethyl acetoacetate, N-bromosuccinimide, ThioureaEthyl 2-bromo-3-oxobutanoateEthyl 2-amino-4-methylthiazole-5-carboxylate tandfonline.com
Ethyl 4-chloro-4-oxobutanoate, various intermediatesIntermediate 2E0199 (dual-target modulator) researchgate.net

The core structure of this compound contains both an ester and an amide group, making esterification and amidation reactions fundamental to its synthesis. Esterification can be achieved by reacting the corresponding carboxylic acid precursor with ethanol (B145695), typically under acidic conditions. vulcanchem.com Similarly, succinic acid can be recovered from fermentation broths and undergo esterification to produce succinate (B1194679) esters. google.com

Amidation, or aminolysis of esters, is another key transformation. google.com This involves reacting an ester with an amine or ammonia. While potentially useful, the direct aminolysis of unactivated esters can be a sluggish reaction, often requiring harsh conditions like high temperatures. google.com To overcome this, various catalysts have been developed, including indium triiodide and group (IV) metal alkoxide complexes. researchgate.net A notable synthesis route involves reacting Ethyl 4-chloro-4-oxobutanoate with an amine in the presence of a base like triethylamine (B128534) (TEA) to form an amide linkage. researchgate.net Another example is the synthesis of 4-aminobenzohydrazide (B1664622) from Ethyl-4-aminobenzoate by reacting it with hydrazine (B178648) hydrate, which effectively converts the ethyl ester into a hydrazide (a type of amide). orientjchem.org These reactions are advantageous as the by-products, typically alcohols, can often be recycled. google.com

Table 2: Conditions for Ester and Amide Formation

Reaction TypeReactantsConditions/CatalystProduct TypeReference
AmidationEthyl 4-chloro-4-oxobutanoate, Amine intermediateDichloromethane (DCM), Triethylamine (TEA), 0°C to room tempAmide derivative researchgate.net
Amidation (Hydrazide formation)Ethyl-4-aminobenzoate, Hydrazine hydrateAbsolute ethanol, reflux for 8h4-Aminobenzohydrazide orientjchem.org
Ester AminolysisEsters, Primary aminesIndium triiodide (catalytic)Secondary amides researchgate.net
EsterificationSuccinic acid, MethanolStandard esterification conditionsDimethyl succinate google.com

Advanced and Stereoselective Synthesis

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly routes. For butanoate derivatives, this includes methods for controlling stereochemistry and employing powerful catalysts.

Many applications of chiral molecules require specific enantiomers. Enantioselective synthesis strategies are therefore highly valuable. A detailed procedure has been published for the enantioselective synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. orgsyn.orgresearchgate.net This multi-step synthesis utilizes a chiral catalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, to direct the stereochemical outcome of the reaction between ethyl (2E)-4-oxo-2-butenoate and a protected hydroxylamine (B1172632) derivative. orgsyn.orgresearchgate.net

Biocatalysis also offers a powerful tool for enantioselectivity. The reduction of ethyl 4-chloro-3-oxobutanoate using baker's yeast can produce the corresponding (R)- and (S)-hydroxy esters with very high enantioselectivity (90–97% e.e.). arkat-usa.org The stereochemical outcome can be controlled by using additives like allyl bromide or allyl alcohol. arkat-usa.org These chiral hydroxybutanoates are valuable intermediates for synthesizing a variety of pharmaceutical targets. arkat-usa.org General strategies for the asymmetric synthesis of chiral amines, which are relevant to producing chiral amino-butanoate derivatives, often rely on the transition metal-catalyzed asymmetric hydrogenation of imines. acs.org

Table 3: Enantioselective Synthesis of Butanoate Analogs

SubstrateMethod/CatalystProductEnantiomeric Excess (e.e.)Reference
Ethyl (2E)-4-oxo-2-butenoate(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether(S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoateNot specified orgsyn.orgresearchgate.net
Ethyl 4-chloro-3-oxobutanoateBaker's yeast with allyl bromide/allyl alcohol(R)- and (S)-Ethyl 4-chloro-3-hydroxybutanoate90-97% arkat-usa.org

Catalysis is key to developing efficient and selective synthetic methods. For butanoate derivatives, various catalytic systems have been employed. The synthesis of n-butyl butyrate, for example, has been optimized using an immobilized ionic liquid ([C₃SO₃Hnmp]HSO₄) as a reusable catalyst. nih.gov Reaction conditions such as temperature, time, and catalyst loading were optimized using response surface methodology to maximize the yield. nih.gov

Transition metals are also widely used. A nickelocene (B73246) catalyst has been shown to effectively promote the α-amidation of β-keto esters, allowing for a convergent synthesis of complex amides. nih.gov Palladium catalysts are used in the enantioselective hydrogenation of imines to produce chiral amines, a transformation relevant to amino-butanoate synthesis. acs.org Furthermore, creatinine, an organic catalyst, has been used to promote the conjugate addition of β-ketoesters to maleimides, yielding derivatives of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate with excellent isolated yields (84-98%). frontiersin.org The catalytic synthesis of ethyl 4-acetoxybutyrate from gamma-butyrolactone (B3396035) and ethyl acetate (B1210297) can be achieved at room temperature using powdered sodium alkoxide as a catalyst. google.com

Precursor and Intermediate Chemistry

The synthesis of this compound and its various analogs relies on strategic chemical pathways that utilize specific precursors and intermediates. The structural backbone of these molecules is often derived from butanoate esters, which are subsequently modified to introduce desired functional groups. The selection of starting materials and the chemical transformations they undergo are critical for achieving the target molecular architecture and purity.

Utilization of Ethyl 4-oxobutanoate (B1241810) as a Key Intermediate

Ethyl 4-oxobutanoate and its derivatives are versatile building blocks in organic synthesis due to the reactivity of their functional groups. These compounds serve as crucial intermediates in the production of more complex molecules. For instance, the related compound, Ethyl 4-chloro-4-oxobutanoate, is employed as a starting material in multi-step synthetic routes. researchgate.net In one documented pathway, it is used as the initial reactant (SM2) in a sequence to produce complex piperazine (B1678402) derivatives. researchgate.net

The general structure of butanoate esters allows for various chemical modifications. They can participate in reactions such as oxidation, reduction, and substitution, leading to a wide array of products. Analogs like methyl 4-oxobutanoate also serve as starting materials for the synthesis of therapeutically relevant compounds, including piperidine (B6355638) alkaloids. chemicalbook.com The presence of the carbonyl and ester groups provides reactive sites for forming new carbon-nitrogen bonds, which is fundamental to creating amide derivatives.

Role of Substituted Anilines in Derivative Formation

Substituted anilines are essential reagents for creating the amide functionality in derivatives of butanoic acid and its esters. The reaction between an aniline (B41778) and a carboxylic acid or its ester derivative is a common method for forming amides. sphinxsai.comscirp.org The nature of the substituent on the aniline ring (e.g., electron-donating or electron-withdrawing groups) can influence the reactivity and the properties of the final product.

A direct amination reaction between anilines and γ-halo-β-ketoesters demonstrates the utility of this approach in generating a library of diverse molecular structures. nih.gov In a study involving the reaction of various N-methylanilines with ethyl 4-chloro-3-oxobutanoate, a range of γ-anilino-β-ketoester derivatives were synthesized in good to excellent yields. nih.gov This highlights how different substituents on the aniline—such as fluoro, chloro, and bromo groups—can be incorporated to create a portfolio of analogs. nih.gov The reaction conditions for these transformations are typically mild, and the resulting products serve as valuable intermediates for further chemical synthesis, including the formation of pyrazolones and dihydropyrimidines. nih.gov

The versatility of this method is further illustrated in reactions with other butanoate analogs. For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with various anilines can be controlled to chemoselectively produce either enamine or amide products, which can then be cyclized into different heterocyclic systems. researchgate.net

The following table summarizes the synthesis of various N-aryl butanoate derivatives from the reaction of a butanoate precursor with substituted anilines, demonstrating the high efficiency of this method. nih.gov

EntrySubstituted AnilineProduct NameYield (%)
1N-methylanilineEthyl 4-(methyl(phenyl)amino)-3-oxobutanoate87
24-Fluoro-N-methylanilineEthyl 4-((4-fluorophenyl)(methyl)amino)-3-oxobutanoate87
34-Chloro-N-methylanilineEthyl 4-((4-chlorophenyl)(methyl)amino)-3-oxobutanoate85
44-Bromo-N-methylanilineEthyl 4-((4-bromophenyl)(methyl)amino)-3-oxobutanoate81

Mechanistic Investigations of Chemical Reactivity

Reaction Mechanisms of Ester Hydrolysis and Amide Formation

The presence of both ester and amide functionalities in ethyl 4-amino-4-oxobutanoate allows for selective reactions based on the conditions employed.

Ester Hydrolysis:

Under acidic conditions, the ester group can be hydrolyzed to yield succinamic acid. The mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the elimination of ethanol (B145695) as a leaving group, and deprotonation of the carbonyl oxygen regenerates the carboxylic acid. libretexts.org

Basic hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, from which an ethoxide ion is expelled. The ethoxide ion then deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt and ethanol. libretexts.org

Amide Formation:

The carboxylic acid resulting from ester hydrolysis can be converted to an amide. This typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride. The acyl chloride can then react with an amine to form the desired amide. Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and an amine. scirp.org The formation of amide bonds is a critical process in the synthesis of peptides and other biologically active molecules. scirp.org

Oxidation and Reduction Pathways of the Butanamide System

The butanamide system of this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation:

Oxidation reactions can target different parts of the molecule depending on the reagents and conditions. For example, some oxidizing agents might lead to the formation of oxo derivatives. smolecule.com

Reduction:

The ester group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of an alkoxide to form an aldehyde, which is then further reduced to the primary alcohol. libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to an aldehyde, especially at low temperatures. libretexts.org

The amide group is generally less reactive towards reduction than the ester. However, with powerful reducing agents like LiAlH₄, it can be reduced to an amine.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group in this compound can participate in nucleophilic substitution reactions. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides. These reactions allow for the introduction of various functional groups onto the nitrogen atom, expanding the synthetic utility of the molecule. The reactivity of the amine can be influenced by the reaction conditions, including the solvent and the presence of a base.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of heterocyclic compounds. For example, reductive amination-cyclization of related 4-oxobutanoates can lead to the formation of pyrrolidones. ias.ac.in These cyclization reactions are valuable in the synthesis of various nitrogen-containing heterocycles, which are common structural motifs in pharmaceuticals and other biologically active compounds. ias.ac.insmolecule.com The specific conditions, such as the use of microwave irradiation, can significantly influence the outcome and efficiency of these reactions. ias.ac.in

Stereochemical Outcomes and Diastereoselectivity in Reactions

When reactions involving this compound or its derivatives create new chiral centers, the stereochemical outcome is a critical consideration. For instance, the reduction of a keto group within a related butanoate system can lead to the formation of a hydroxyl group with a specific stereochemistry. The use of chiral catalysts or reagents can influence the enantioselectivity or diastereoselectivity of such transformations. arkat-usa.orgresearchgate.net

For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using baker's yeast can yield either the (R)- or (S)-hydroxy ester with high enantiomeric excess, depending on the reaction conditions and the use of additives like allyl bromide or allyl alcohol. arkat-usa.org The stereochemistry of the final product is crucial for its biological activity and its utility as a chiral building block in the synthesis of complex target molecules. arkat-usa.org

Interactive Data Table: Reactions of this compound and Related Compounds

Reaction TypeReactant(s)Reagent(s)/ConditionsProduct(s)
Ester Hydrolysis (Acidic)This compound, WaterCatalytic AcidSuccinamic acid, Ethanol
Ester Hydrolysis (Basic)This compound, HydroxideHeatSuccinamate (B1233452) salt, Ethanol
Ester ReductionThis compound1. LiAlH₄ 2. H₂O4-Amino-1,4-butanediol
Amide Formation (from acid)Succinamic acid, AmineCoupling agent or Acyl chloride formationDiamide derivative
Reductive Amination-CyclizationEthyl 4-oxo-4-phenylbutanoate, Ammonium formateMicrowave, PEG-2003-Methylidene-5-phenyl-2,3-dihydropyrrolidone
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateBaker's yeast, Allyl bromide(R)-Ethyl 4-chloro-3-hydroxybutanoate
Asymmetric ReductionEthyl 4-chloro-3-oxobutanoateBaker's yeast, Allyl alcohol(S)-Ethyl 4-chloro-3-hydroxybutanoate

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, serving as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the characteristic frequencies at which the functional groups absorb. For Ethyl 4-amino-4-oxobutanoate, the key functional groups are a primary amide and an ethyl ester.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amide~3400 and ~3200Medium
C-H Aliphatic Stretch-CH₃, -CH₂-2850–3000Medium
C=O Ester StretchEthyl Ester~1735Strong
C=O Amide I StretchPrimary Amide~1680Strong
N-H Bending (Scissoring)Primary Amide~1620Strong
C-O Ester StretchEthyl Ester1150–1250Strong

The FT-IR spectrum is expected to be dominated by two strong carbonyl absorption bands: one at a higher wavenumber (around 1735 cm⁻¹) corresponding to the ester group, and another at a slightly lower wavenumber (around 1680 cm⁻¹) for the amide I band. The presence of a primary amide would be further confirmed by two distinct N-H stretching bands in the region of 3200-3400 cm⁻¹ and a strong N-H bending vibration. orientjchem.org

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, providing information on vibrational modes, particularly for non-polar bonds and symmetric vibrations. Dedicated FT-Raman studies on this compound are not widely documented in the literature. However, analysis of related molecules allows for the prediction of key Raman active bands. researchgate.netresearchgate.net The symmetric vibrations of the carbon backbone and the C=O bonds are expected to be prominent in the FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The structure of this compound contains four distinct proton environments, plus the amide protons. The ethyl group gives rise to a characteristic quartet and triplet pattern. The two methylene (B1212753) groups in the butanoate chain appear as multiplets, and the amide (NH₂) protons typically produce a broad singlet. researchgate.net Data from the closely related 4-Ethoxy-4-oxobutanoic acid shows a quartet for the -OCH₂CH₃ protons at δ 4.12 ppm and a multiplet for the -CH₂CH₂- protons at δ 2.65 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂-CH₃ ~1.25Triplet (t)3H~7.1
-CO-CH₂ -CH₂-CO-~2.60 - 2.80Multiplet (m)4H-
-O-CH₂ -CH₃~4.15Quartet (q)2H~7.1
-CO-NH₂ ~5.5 - 7.0Broad Singlet2H-

The downfield shift of the quartet at ~4.15 ppm is indicative of the methylene protons being adjacent to the electronegative oxygen atom of the ester group. The two methylene groups of the succinate (B1194679) backbone are chemically similar and may appear as a complex multiplet or two distinct triplets. The broadness of the amide proton signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. This compound has six unique carbon atoms. The two carbonyl carbons (ester and amide) are the most downfield, typically appearing above 170 ppm. The carbons of the ethyl group and the methylene carbons of the main chain resonate at higher fields. For related succinimides and succinates, carbonyl carbons are observed in the δ 170-176 ppm range. rsc.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
-CH₂-C H₃~14.2
-CO-C H₂-C H₂-CO-~29-32
-O-C H₂-CH₃~61.0
-C =O (Ester)~172.5
-C =O (Amide)~174.0

The chemical shifts provide clear evidence for the presence of both an ester and an amide functional group, distinguished by their slightly different electronic environments. The aliphatic carbons are found in their expected regions, confirming the connectivity of the butanoate chain and the ethyl substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns under ionization. The molecular formula of this compound is C₆H₁₁NO₃, corresponding to a molecular weight of 145.16 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed. For this compound, the predicted m/z for the protonated molecule is 146.08118. uni.lu The fragmentation of the molecular ion would involve the cleavage of the weakest bonds, leading to characteristic fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zIdentity / Origin
[M+H]⁺146.08Protonated Molecular Ion
[M]⁺˙145.07Molecular Ion
[M-C₂H₅O]⁺100Loss of ethoxy radical
[M-CONH₂]⁺101Loss of carbamoyl (B1232498) radical
[C₂H₅O=C-OH]⁺˙ or [C₄H₅O₂]⁺85McLafferty rearrangement
[C₂H₅O-CO]⁺ or [C₃H₅O]⁺73Fragment from the ester side
[H₂N-CO-CH₂-CH₂]⁺ or [C₃H₆NO]⁺72Cleavage alpha to the ester carbonyl

The fragmentation pattern provides corroborating evidence for the structure, confirming the presence and connectivity of the ethyl ester and primary amide groups attached to the butanoate backbone. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy orbitals. The absorption wavelength is dependent on the nature of the electronic transition. In this compound, the functional groups responsible for UV absorption are the carbonyls of the primary amide and the ethyl ester. These groups are known as chromophores.

The molecule contains two isolated (non-conjugated) chromophores: the amide C=O and the ester C=O. Both possess non-bonding (n) electrons on the oxygen atoms and pi (π) electrons within the carbonyl double bond. Consequently, two principal types of electronic transitions are possible for each chromophore: the n→π* (promotion of a non-bonding electron to an anti-bonding π* orbital) and the π→π* (promotion of a bonding π electron to an anti-bonding π* orbital).

Research findings on similar non-conjugated carbonyl compounds provide a basis for predicting the UV-Vis absorption characteristics of this compound.

n→π Transitions:* These transitions are typically low in intensity (molar absorptivity, ε < 1,000 L·mol⁻¹·cm⁻¹) and occur at longer wavelengths. For simple, non-conjugated amides and esters, these absorptions are generally found in the 200–220 nm region. Because these transitions are formally forbidden by symmetry rules, their probability is low, resulting in weak absorption bands.

π→π Transitions:* These transitions are high in intensity (ε > 1,000 L·mol⁻¹·cm⁻¹) and require more energy, thus occurring at shorter wavelengths. For isolated carbonyl chromophores, the π→π* absorption maximum (λmax) is typically located in the far UV region, at wavelengths below 200 nm. msu.edu Standard spectrophotometers often have a lower limit of around 200-220 nm, making these transitions difficult to observe routinely. msu.edu

Since the amide and ester chromophores in this compound are separated by a saturated ethylene (B1197577) bridge, there is no electronic conjugation between them. Therefore, the molecule's spectrum is expected to be a simple superposition of the absorptions of its individual chromophores, rather than showing a significant shift to longer wavelengths which is characteristic of conjugated systems. msu.edu

Table 1: Expected UV-Vis Absorption Data for this compound

This table outlines the predicted electronic transitions for the compound based on its functional groups.

ChromophoreElectronic TransitionExpected Wavelength (λmax) RangeExpected Molar Absorptivity (ε)
Amide (–CONH₂)n→π~210–220 nmLow (< 1,000)
π→π< 200 nmHigh (> 1,000)
Ester (–COOEt)n→π~205–215 nmLow (< 1,000)
π→π< 200 nmHigh (> 1,000)

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, its solid-state structure can be reliably inferred from the analysis of closely related compounds containing primary amide and succinate functionalities.

The molecular structure of this compound features key groups capable of forming strong intermolecular interactions, which dictate the crystal packing. The primary amide group (–CONH₂) is particularly significant, as it contains two hydrogen bond donors (the N–H protons) and a potent hydrogen bond acceptor (the carbonyl oxygen). The ester group's carbonyl oxygen can also act as a hydrogen bond acceptor.

Based on crystallographic studies of similar molecules, the following features are anticipated in the solid-state structure:

Hydrogen Bonding Networks: The most dominant interaction governing the crystal packing will be intermolecular hydrogen bonds involving the primary amide. It is highly probable that N–H···O=C hydrogen bonds will link adjacent molecules.

Supramolecular Motifs: These strong hydrogen bonds often lead to the formation of well-defined supramolecular motifs. A common pattern for primary amides is the formation of catemers (polymeric chains) or cyclic dimers. Studies on compounds with succinate and amide linkers have confirmed the role of N–H···O hydrogen bonds in creating these extended assemblies. bohrium.com

Chain or Layer Formation: The linear nature of the butanoate backbone, combined with the hydrogen bonding at one end, would likely promote the formation of one-dimensional polymeric chains, which then pack together to form the three-dimensional crystal lattice. nih.gov

The specific crystal system (e.g., monoclinic, orthorhombic) and space group would be dependent on the precise symmetry of these intermolecular arrangements.

Table 2: Predicted Solid-State Structural Features for this compound

This table summarizes the expected crystallographic characteristics based on the molecular structure and analysis of related compounds.

Structural FeatureExpected Description
Dominant Intermolecular ForcesStrong N–H···O hydrogen bonds originating from the primary amide group.
Likely Supramolecular MotifsFormation of polymeric chains or cyclic dimers via amide-amide hydrogen bonding.
Crystal PackingMolecules are likely to arrange into extended chains or layers, which are stabilized by the network of hydrogen bonds and weaker van der Waals forces.
Key Functional Groups InvolvedPrimary amide (–CONH₂) as the primary hydrogen bond donor and acceptor site. The ester carbonyl (C=O) may act as a secondary acceptor.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. researchgate.net By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms in Ethyl 4-amino-4-oxobutanoate can be predicted. researchgate.net These calculations minimize the total energy of the molecule to find its equilibrium geometry.

The resulting data would include precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's shape. For instance, calculations on related butanoic acid derivatives have been used to determine the bond lengths of C=O, C-O, and C-N groups and how they are influenced by neighboring functional groups and potential intramolecular interactions. nih.govmaterialsciencejournal.org The electronic properties, such as dipole moment and polarizability, which are crucial for understanding the molecule's interaction with solvents and other molecules, are also obtained from these calculations.

Table 1: Typical Parameters Obtained from DFT Geometry Optimization

ParameterDescription
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles (°) The angle formed between three connected atoms.
Dihedral Angles (°) The angle between two planes, each defined by three atoms, which describes the conformation around a chemical bond.
Total Energy (Hartree) The calculated total electronic energy of the molecule in its optimized state.
Dipole Moment (Debye) A measure of the separation of positive and negative electrical charges within the molecule, indicating its overall polarity.

Quantum Chemical Calculations on Vibrational Frequencies and Spectra

Quantum chemical calculations are instrumental in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. Following a geometry optimization using a method like DFT, a frequency calculation is performed to ensure the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to compute the harmonic vibrational modes. smolecule.com

For this compound, these calculations would predict the stretching and bending frequencies for its characteristic functional groups, including the N-H stretches of the primary amide, the C=O stretches of the ester and amide, C-N stretching, and C-O stretching vibrations. nih.govresearchgate.net The predicted spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. Theoretical studies on similar molecules have shown good agreement between calculated and experimental vibrational spectra. nih.gov

Table 2: Predicted Vibrational Modes and Typical Frequency Ranges

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Amide (N-H) Stretching3500 - 3300
Alkyl (C-H) Stretching3000 - 2850
Ester (C=O) Stretching1750 - 1730
Amide (C=O) Stretching (Amide I)1700 - 1650
Amide (N-H) Bending (Amide II)1650 - 1550
Ester (C-O) Stretching1300 - 1000

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely show negative potential (red) concentrated around the oxygen atoms of the carbonyl groups (both ester and amide) due to their high electronegativity and lone pairs of electrons. researchgate.net These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amide group (N-H), making them potential sites for nucleophilic attack or hydrogen bond donation. researchgate.net This analysis helps in understanding intermolecular interactions and the molecule's binding behavior with biological targets.

HOMO-LUMO Energy Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. materialsciencejournal.org For butanoic acid derivatives, HOMO-LUMO gap calculations have been used to indicate their potential for charge transfer within the molecule and with other species. Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be derived from HOMO and LUMO energies to further quantify reactivity. researchgate.net

Table 3: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolDescription
Highest Occupied Molecular Orbital Energy EHOMOEnergy of the outermost electron-filled orbital; related to the ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMOEnergy of the lowest energy electron-empty orbital; related to the ability to accept electrons.
HOMO-LUMO Energy Gap ΔEThe difference between ELUMO and EHOMO; an indicator of molecular reactivity and stability.
Chemical Hardness ηA measure of resistance to change in electron distribution, calculated as (ELUMO - EHOMO) / 2.
Electronegativity χThe power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable single bonds, which allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is particularly relevant for flexible molecules like succinic acid derivatives. researchgate.net

Studies on related molecules, such as succinamide (B89737) and other succinic acid esters, have shown that the conformational preferences are governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. acs.org For this compound, rotation around the C-C bonds of the butanoate backbone and the C-O bond of the ethyl ester group would be significant. Computational methods can map the potential energy surface by systematically rotating these bonds to locate the energy minima corresponding to stable conformers. The ability of the amide group (-CONH2) to form intramolecular hydrogen bonds with the ester's carbonyl oxygen could play a crucial role in stabilizing certain conformations. Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including receptors and enzymes in a biological context.

Applications in Medicinal Chemistry and Biological Sciences

Exploration of Antimicrobial Efficacy

In Vitro and In Vivo Antimicrobial Activity Studies

No specific studies detailing the in vitro or in vivo antimicrobial activity of Ethyl 4-amino-4-oxobutanoate against various microbial strains were found in the reviewed literature.

Structure-Activity Relationships for Antimicrobial Potency

There is no available research that explores the structure-activity relationships of this compound derivatives to determine the chemical moieties responsible for any potential antimicrobial potency.

Anti-inflammatory Potential and Mechanistic Insights

In Vitro and In Vivo Anti-inflammatory Assays

No data from in vitro assays (e.g., on macrophage cell lines) or in vivo animal models (e.g., carrageenan-induced paw edema) are available to substantiate the anti-inflammatory potential of this compound.

Molecular Docking Studies on Anti-inflammatory Targets

There are no published molecular docking studies that simulate the binding interactions of this compound with common anti-inflammatory protein targets like COX-1, COX-2, or various interleukins.

Anticancer Activity and Antiproliferative Effects of Derivatives

The exploration of this compound derivatives has revealed promising activity against various cancer cell lines. These compounds have been shown to inhibit cancer cell growth and induce programmed cell death, highlighting their potential as scaffolds for the development of new anticancer agents.

Derivatives of this compound have demonstrated the ability to inhibit the proliferation of cancer cells. For instance, a derivative, ethyl 4-[(4-methylbenzyl)oxy] benzoate, has shown significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells. In studies with EAC-bearing mice, this compound exhibited dose-dependent inhibition of cell growth.

Another study focused on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which shares a similar ethyl ester functional group. Several of these derivatives displayed interesting antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with IC50 values ranging from 23.2 to 95.9 µM. One particular acylated ester derivative showed a significant reduction in the viability of MCF-7 cells.

The synthetic isothiocyanate derivative, ethyl-4-isothiocyanatobutanoate (E-4IB), has also been evaluated for its effect on the survival of mismatch repair-proficient TK6 and -deficient MT1 cell lines. The half-maximal inhibitory concentration (IC50) was determined to be 4 µM for TK6 cells and 8 µM for MT1 cells, indicating a potent inhibitory effect on the proliferation of these cell lines. sigmaaldrich.com

Compound DerivativeCancer Cell LineIC50 / Growth Inhibition
Ethyl 4-[(4-methylbenzyl)oxy] benzoateEhrlich Ascites Carcinoma (EAC)40.70% inhibition at 0.5 mg/kg
58.98% inhibition at 1.0 mg/kg
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativeMCF-7 (Human Breast Cancer)IC50 = 23.2 µM
Ethyl-4-isothiocyanatobutanoate (E-4IB)TK6IC50 = 4 µM
MT1IC50 = 8 µM

A key mechanism through which derivatives of this compound exert their anticancer effects is the induction of apoptosis, or programmed cell death. The synthetic isothiocyanate, ethyl-4-isothiocyanatobutanoate (E-4IB), was found to induce DNA strand breaks in both mismatch repair-proficient and -deficient cell lines. sigmaaldrich.com This genotoxic stress is associated with an increase in the level of the p53 tumor suppressor protein and a G2/M cell cycle arrest. sigmaaldrich.com The apoptotic process in TK6 cells treated with E-4IB was further characterized by the degradation of poly(ADP-ribose) polymerase (PARP), a decreased mitochondrial transmembrane potential, and diminished expression of the p21(cip1/waf1) protein. sigmaaldrich.com The use of a caspase inhibitor, Z-VAD-fmk, was shown to decrease the extent of apoptosis induced by E-4IB in TK6 cells, confirming the involvement of caspases in this pathway. sigmaaldrich.com

Similarly, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was shown to induce apoptosis in MCF-7 cells, resulting in a significant 26.86% reduction in cell viability. nih.gov Flow cytometric analysis confirmed the apoptotic effect of this compound. nih.gov

Compound DerivativeCell LineApoptosis Induction Mechanism
Ethyl-4-isothiocyanatobutanoate (E-4IB)TK6 and MT1Induction of DNA strand breaks, increased p53 protein level, G2/M arrest. sigmaaldrich.com
TK6PARP degradation, decreased mitochondrial transmembrane potential. sigmaaldrich.com
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivativeMCF-7Induces apoptosis, leading to a 26.86% reduction in cell viability. nih.gov

Role as a Building Block for Biologically Active Molecules

The chemical structure of this compound, which contains both an amino and a carboxyl functional group, suggests its potential utility as a building block in the synthesis of more complex molecules with biological activity. In medicinal chemistry, such scaffolds are often used to construct larger compounds with specific therapeutic properties.

While non-canonical amino acids are utilized as building blocks for peptidomimetics to improve the stability and activity of native peptides, a direct application of this compound in the synthesis of peptides or specific amino acid derivatives was not prominently identified in the surveyed literature. The synthesis of peptides typically involves the use of protected amino acids to control the formation of peptide bonds and prevent unwanted side reactions. peptide.commerckmillipore.com

The development of novel therapeutic agents often relies on the use of versatile chemical building blocks. While related structures like succinimides are considered building blocks for other drugs, specific examples of this compound being used as a primary scaffold for the development of new therapeutic agents are not extensively detailed in the reviewed sources. The synthesis of novel agents often involves the modification of a core structure to optimize its pharmacological properties.

Coagulation Factor XIa (FXIa) is a recognized target for the development of novel anticoagulants due to its role in the amplification of the procoagulation signal. nih.govmerckmillipore.com The inhibition of FXIa is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding complications. nih.govmerckmillipore.com Various classes of molecules, including small peptidomimetics and macrocyclic derivatives, have been investigated as FXIa inhibitors. nih.govmerckmillipore.com However, the surveyed literature does not specifically identify derivatives of this compound as inhibitors of Coagulation Factor XIa.

Drug Delivery Applications and Bioconjugation Strategies of this compound and its Derivatives

This compound, also known as succinamic acid ethyl ester, and its related derivatives are integral to advancements in medicinal chemistry and biological sciences, particularly in the realms of drug delivery and bioconjugation. The fundamental structure of succinamic acid provides a versatile scaffold for linking therapeutic agents to larger biomolecules, such as antibodies, and for developing prodrugs with enhanced physicochemical properties.

In the field of drug delivery, derivatives of succinic acid are employed to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can improve a drug's stability, solubility, and bioavailability. For instance, succinate (B1194679) prodrugs of curcuminoids have been synthesized to enhance their stability and anti-cancer activity. nih.gov The esterification of curcuminoids with an ethyl ester of succinyl chloride results in succinate prodrugs that have demonstrated stability in phosphate (B84403) buffer and the ability to release the parent drug in human plasma. nih.gov Another example is the use of erythromycin (B1671065) A 2'-ethyl succinate as a prodrug to improve the taste and acid stability of the antibiotic erythromycin A. acs.org

Bioconjugation strategies frequently utilize the succinimide (B58015) or related succinamic acid structures as linkers to covalently attach drugs to biomolecules, most notably in the development of antibody-drug conjugates (ADCs). nih.gov ADCs are a class of targeted therapy designed to deliver a potent cytotoxic agent directly to cancer cells by attaching it to a monoclonal antibody that recognizes a specific tumor antigen.

The chemistry of maleimides, which react with thiol groups on proteins to form a succinimide-thioether linkage, is widely used in ADC generation. nih.govresearchgate.net However, this linkage can be unstable and undergo a retro-Michael reaction, leading to premature release of the drug. nih.govnih.gov A key strategy to overcome this instability is the hydrolysis of the succinimide ring to form a stable, ring-opened succinamic acid derivative. nih.govnih.gov This hydrolysis prevents the reverse reaction and ensures the drug remains securely attached to the antibody until it reaches the target cell. nih.gov Research has focused on designing maleimide (B117702) linkers with groups that facilitate this hydrolysis to enhance the stability of the ADC. nih.gov

Furthermore, succinimidyl esters, such as N-hydroxysuccinimide (NHS) esters, are extensively used for bioconjugation. biotium.comrsc.org These esters react with primary amines on proteins, such as the side chain of lysine (B10760008) residues, to form a very stable amide bond. biotium.comrsc.org This method is a cornerstone for labeling proteins with fluorescent dyes or other reporter molecules. biotium.com The succinamic acid linkage is also employed to connect other types of molecules, for example, in the attachment of sugars to peptides to create glycopeptides with improved therapeutic properties. researchgate.net

The following table summarizes research findings on the application of succinamic acid derivatives in drug delivery and bioconjugation.

Application AreaSpecific Derivative/Linker TypePurposeKey Research Finding
Prodrug Development Curcuminoid succinate estersTo improve the stability and anti-colon cancer activity of curcuminoids.Succinate prodrugs were more stable than the parent compounds in phosphate buffer and released the active drug in human plasma. nih.gov
Prodrug Development Erythromycin A 2'-ethyl succinateTo enhance the taste and acid stability of erythromycin A.The ethyl succinate prodrug masks the bitter taste and improves the drug's stability in acidic conditions. acs.org
Antibody-Drug Conjugates (ADCs) Succinimide-thioether linkers (hydrolyzed to succinamic acid)To create a stable linkage between a cytotoxic drug and an antibody.Hydrolysis of the succinimide ring to a succinamic acid derivative prevents premature drug release through the retro-Michael reaction. nih.govnih.gov
Protein Labeling N-hydroxysuccinimide (NHS) estersTo covalently attach labels (e.g., fluorescent dyes) to primary amines on proteins.Forms a stable amide bond, providing an effective method for protein conjugation. biotium.comrsc.org
Glycopeptide Synthesis Succinamic acid linkerTo attach a sugar moiety to a peptide (e.g., Luteinizing hormone-releasing hormone).Serves as a bridge to create glycosylated peptides with potentially improved bioavailability. researchgate.net

Environmental and Green Chemical Perspectives

Environmental Fate and Transformation Pathways

The environmental behavior of Ethyl 4-amino-4-oxobutanoate, also known as succinamic acid ethyl ester nih.gov, is dictated by its functional groups: an amide and an ethyl ester. While specific studies on its environmental degradation are limited, its transformation can be inferred from research on related compounds.

Direct research on the photocatalytic degradation of this compound is not extensively documented in scientific literature. However, studies on related compounds, such as amino acids, provide insights into potential degradation mechanisms. Research has shown that titanium dioxide (TiO₂) photocatalysts doped with various amino acids can effectively degrade organic pollutants under visible light. mdpi.com For instance, L-Arginine-doped TiO₂ has demonstrated high efficiency in breaking down antibiotics in water. mdpi.com

The mechanism in these systems typically involves the generation of highly reactive oxygen species, particularly hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.com The presence of the amino group in a compound can influence its adsorption onto the catalyst surface and its subsequent degradation rate. mdpi.com It is plausible that this compound could undergo similar photocatalytic degradation, though specific rates and efficiencies would require experimental validation.

In the absence of specific experimental data for this compound, potential transformation products can be predicted based on its chemical structure. The primary pathways for abiotic or biotic degradation would likely involve the hydrolysis of its ester and amide functional groups.

Ester Hydrolysis: The ethyl ester linkage is susceptible to hydrolysis, which would cleave the molecule to yield Ethanol (B145695) and Succinamic acid .

Amide Hydrolysis: The amide bond could also be hydrolyzed, a process that would result in the formation of Succinic acid and ammonia.

Complete mineralization through advanced oxidation processes, such as photocatalysis, would ultimately break the molecule down into carbon dioxide, water, and inorganic nitrogen compounds. The identification of intermediates in the degradation of related compounds, like the antibiotic metronidazole, shows that breakdown often proceeds through the cleavage of side chains and the opening of ring structures, a process driven by hydroxyl radicals. mdpi.com

Use in Sustainable Chemical Processes

The principles of green chemistry encourage the use of safer solvents and the design of energy-efficient, environmentally benign synthetic methods.

While this compound itself is not widely cited as a green solvent, related amino acid esters (AAEs) are foundational components for a class of green solvents known as amino acid-based ionic liquids (AILs). nih.govresearchgate.net These AILs are explored for their low toxicity, biodegradability, and derivation from renewable resources. researchgate.net

AAEs can be used as biocompatible cations in ionic liquids, which can enhance the solubility and delivery of pharmaceutical ingredients, potentially replacing more toxic traditional solvents. nih.gov For example, ethyl esters of alanine (B10760859) and proline have been identified as having low cytotoxicity, making them suitable candidates for creating biocompatible ionic liquids. nih.gov The properties of these solvents are tunable; for instance, the miscibility of AILs with water or organic solvents depends on the structure of the amino acid and its side chains. mdpi.com

Green synthetic chemistry aims to improve reaction efficiency while minimizing waste and the use of hazardous materials. For compounds structurally related to this compound, several environmentally benign synthetic strategies have been developed.

Multi-component, One-Pot Reactions: These methods combine several reactants in a single vessel to form complex products in fewer steps, reducing energy consumption and waste. Efficient, one-pot protocols have been developed for synthesizing various heterocyclic compounds using greener solvents like ethanol or even under solvent-free conditions. researchgate.netsci-hub.se

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. For example, the asymmetric bioreduction of ethyl 4-chloro-3-oxobutanoate to a chiral alcohol precursor for pharmaceuticals has been achieved with high yields using recombinant E. coli in a biocompatible deep eutectic solvent-water medium. mdpi.com This approach avoids the use of heavy metal catalysts and flammable reagents. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more efficient and greener process. sci-hub.se

Biocompatibility and Ecotoxicity Considerations for Related Compounds

The biocompatibility and ecotoxicity of a chemical are critical for its environmental and biomedical applications. Data on related compounds provide a framework for understanding the potential profile of this compound.

Polymers derived from similar structures, such as poly(succinimide) and chitosan (B1678972) succinamide (B89737), are noted for their excellent biocompatibility and biodegradability. ontosight.aiacs.orgresearchgate.net These properties make them suitable for use in advanced biomedical applications like drug delivery systems and tissue engineering scaffolds. ontosight.ainih.gov

However, the toxicity of smaller molecules like amino acid esters can vary significantly based on their structure. Studies on various amino acid esters have shown that toxicity tends to increase with the inclusion of long alkyl chains, aromatic rings, or sulfur atoms in the molecule's side groups. nih.govresearchgate.net For instance, certain methyl esters of amino acids have been found to be toxic to specific myeloid cell lines through metabolic processes that occur within the cell's lysosomes. ashpublications.orgnih.gov

The table below summarizes cytotoxicity data for different amino acid esters against mammalian cell lines, illustrating the structural influence on biocompatibility.

CompoundCell LineIC50 (mM)Observation
Ethyl alaninate HeLa>100Low cytotoxicity. nih.gov
Ethyl prolinate L929>100Low cytotoxicity. nih.gov
Ethyl ester of Phenylalanine HeLa~25Increased cytotoxicity with aromatic ring. nih.gov
Ethyl ester of Methionine L929~10Increased cytotoxicity with sulfur atom. nih.gov

IC50: The concentration of a substance that causes the death of 50% of a group of test cells.

This data suggests that simple, small-chain amino acid esters without complex side groups tend to exhibit higher biocompatibility.

Role in Scale Inhibition

The growing environmental concerns associated with the use of traditional scale inhibitors have driven research towards the development of "green" or environmentally friendly alternatives. In this context, derivatives of succinimide (B58015) and polyaspartic acid (PASP) have emerged as promising biodegradable and effective scale inhibitors for various industrial applications, particularly in water treatment processes. researchgate.netchimicatechnoacta.ru While direct research on the scale inhibition properties of this compound is not extensively documented in publicly available literature, its structural relationship to succinimide and aspartic acid suggests its potential role as a building block or a functional component in the synthesis of more complex and effective green scale inhibitors.

Research into modified polysuccinimides (PSI) has shown that these polymers and their derivatives can act as effective and environmentally friendly corrosion and scale inhibitors. chimicatechnoacta.ru The succinimide ring in PSI is susceptible to ring-opening reactions, allowing for the introduction of various functional groups that can enhance scale inhibition performance. researchgate.net For instance, the modification of polyaspartic acid with molecules containing amino and carboxyl groups has been shown to significantly improve its efficacy as a scale inhibitor. researchgate.netdntb.gov.ua

Detailed studies on such modified polymers reveal that their mechanism of scale inhibition involves multiple actions. These inhibitors can chelate with scaling cations like Ca²⁺, preventing them from combining with anions such as CO₃²⁻ and SO₄²⁻ to form scale deposits like calcium carbonate and calcium sulfate. nih.gov Furthermore, these polymers can adsorb onto the surface of growing mineral crystals, distorting their lattice structure and inhibiting further growth. dntb.gov.uanih.gov This crystal modification effect disrupts the normal formation of scale, leading to smaller, less adherent, and more easily dispersed particles. dntb.gov.ua

The effectiveness of these inhibitors is often evaluated through static scale inhibition tests, which measure the percentage of scale inhibition under specific conditions of temperature and ion concentration. Research has demonstrated that the performance of these green inhibitors can be comparable to or even exceed that of conventional phosphonate-based antiscalants, especially under harsh conditions of high temperature and salinity. researchgate.net

The following table summarizes the scale inhibition performance of various succinimide and polyaspartic acid derivatives, which are structurally related to this compound, against common types of scale.

InhibitorScale TypeConcentration (mg/L)Inhibition Efficiency (%)Reference
Polyaspartic acid-capped (4-[(2-aminoethyl) amino]-4-oxobutanoic acid) (PASP-AAB)Gypsum (CaSO₄)2.0>90 researchgate.net
Polyaspartic acid-capped (4-[(2-aminoethyl) amino]-4-oxobutanoic acid) (PASP-AAB)Gypsum (CaSO₄)4.0>99 researchgate.net
PASP/5-aminovaleric acid (PASP/5-AVA)Calcium Carbonate (CaCO₃)Not SpecifiedHigh dntb.gov.ua
PASP/5-aminovaleric acid (PASP/5-AVA)Calcium Sulfate (CaSO₄)Not SpecifiedHigh dntb.gov.ua
N¹,N⁴-bis(bis(2-hydroxyethyl)carbamothioyl) succinimide (II)Not SpecifiedNot Specified91.5 researchgate.net
PASP-capped 2-aminoethylamino acid (PASP-ED2A)Calcium Carbonate (CaCO₃)10~80 nih.gov
PASP-capped 2-aminoethylamino acid (PASP-ED2A)Calcium Sulfate (CaSO₄)0.75~95 nih.gov

The data clearly indicates that derivatives of polyaspartic acid, which can be synthesized from polysuccinimide, are highly effective scale inhibitors. The introduction of specific side chains, such as those containing amino and carboxylic acid functionalities, plays a crucial role in their performance. researchgate.netnih.gov These functional groups enhance the chelating ability of the polymer with calcium ions and improve its adsorption onto crystal surfaces. dntb.gov.uanih.gov The development of such "green" scale inhibitors is a significant step towards more sustainable industrial water management practices.

Future Directions and Research Opportunities

Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The structural backbone of Ethyl 4-amino-4-oxobutanoate, a derivative of succinic acid, offers a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activities. Research into related structures, such as succinimides, has revealed a wide range of pharmacological properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. Future research could focus on modifying the core structure of this compound to explore these therapeutic areas.

Key strategies for derivatization could include:

Modification of the Amide Group: Introducing various substituents on the amide nitrogen could significantly influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets.

Alteration of the Ethyl Ester: Varying the alcohol moiety of the ester could modulate the compound's lipophilicity and pharmacokinetic properties, such as its rate of hydrolysis and distribution in biological systems.

Modifications to the Butanoate Chain: Introducing substituents along the carbon backbone could create chiral centers and alter the conformational flexibility of the molecule, potentially leading to stereospecific interactions with enzymes or receptors.

Systematic structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives. By synthesizing a library of analogous compounds and evaluating their biological activities, researchers can identify key structural features responsible for desired therapeutic effects.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its reactivity in various environments. Advanced spectroscopic techniques that offer high temporal resolution can provide invaluable insights into the transient intermediates and transition states of its formation and degradation reactions.

Future mechanistic studies could employ:

Time-Resolved Infrared (TRIR) and Raman Spectroscopy: These techniques can monitor changes in vibrational modes of the ester and amide functional groups during a reaction, providing real-time information about bond formation and cleavage.

Stopped-Flow Spectroscopy: This method allows for the rapid mixing of reactants and the monitoring of the subsequent reaction on a millisecond timescale, making it ideal for studying the kinetics of fast reactions such as hydrolysis or aminolysis of the ester group. By coupling this technique with UV-Vis or fluorescence detection, researchers can track the concentration of reactants, intermediates, and products over time to elucidate detailed kinetic profiles.

These advanced studies will not only contribute to a fundamental understanding of the chemical properties of this compound but also inform the development of more efficient and selective synthetic methodologies.

In-depth Computational Modeling for Drug Design and Materials Science

Computational modeling and simulation offer powerful tools to predict the properties and behavior of this compound and its derivatives, thereby accelerating research and development in both drug discovery and materials science.

Future computational research should focus on:

Molecular Docking and Virtual Screening: For drug design applications, molecular docking simulations can be used to predict the binding affinity and orientation of this compound derivatives within the active sites of therapeutic targets. This can help in identifying promising lead compounds for further experimental validation.

Quantum Mechanics (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These methods can provide detailed insights into the electronic structure, reactivity, and reaction mechanisms of the molecule at an atomic level. QM/MM simulations are particularly useful for studying enzymatic reactions where the active site is treated with a high level of theory while the surrounding protein is modeled using classical mechanics.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models can be employed to predict the pharmacokinetic and toxicological properties of novel derivatives early in the design process, helping to prioritize compounds with favorable drug-like characteristics and reduce the likelihood of late-stage failures.

These computational approaches, when used in conjunction with experimental studies, can significantly streamline the design and optimization of new molecules based on the this compound scaffold.

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of environmentally friendly and efficient methods for the synthesis of this compound is a key area for future research. Green chemistry principles can be applied to minimize waste, reduce energy consumption, and utilize renewable resources.

Promising avenues for exploration include:

Biocatalysis: The use of enzymes, such as lipases and proteases, offers a highly selective and environmentally benign alternative to traditional chemical catalysts for ester and amide synthesis. Research into identifying or engineering enzymes with high activity and stability for the synthesis of this compound could lead to more sustainable production methods. For instance, Candida antarctica lipase B has been shown to be an effective biocatalyst for amidation reactions.

Novel Homogeneous Catalysis: Exploring new soluble catalysts that can operate under mild reaction conditions with high turnover numbers can also contribute to more sustainable synthetic routes.

The adoption of these advanced catalytic systems will be crucial for the development of economically viable and environmentally responsible processes for the production of this compound and its derivatives.

Comprehensive Toxicological and Ecotoxicological Profiling

A thorough assessment of the toxicological and ecotoxicological profile of this compound is essential for ensuring its safe handling, use, and disposal. While experimental data may be limited, a combination of in silico and in vitro approaches can be employed to predict and evaluate its potential hazards.

Future research in this area should include:

In Silico Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate the potential toxicity of the compound based on its structural similarity to other molecules with known toxicological data. nih.govresearchgate.net Various software tools are available that can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity. epa.gov

In Vitro Toxicity Testing: A battery of in vitro assays can be used to assess the cytotoxicity, genotoxicity, and other potential adverse effects of the compound on various cell lines. These methods can provide valuable preliminary data while reducing the need for animal testing.

Ecotoxicological Assessment: Studies on the potential impact of the compound on aquatic organisms and other environmental species are necessary to understand its environmental fate and persistence. QSAR models have been successfully applied to predict the aquatic toxicity of aliphatic esters. nih.govresearchgate.net

A comprehensive understanding of the safety profile of this compound is a prerequisite for its potential application in consumer products, pharmaceuticals, and other areas where human and environmental exposure is possible.

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents a number of challenges that require careful consideration and optimization. The successful scale-up of chemical processes is critical for ensuring economic viability and consistent product quality.

Key areas for future investigation in process optimization and scale-up include:

Reaction Engineering: Detailed kinetic and thermodynamic studies are needed to develop robust and scalable reaction protocols. This includes optimizing parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproduct formation.

Downstream Processing: The development of efficient and cost-effective methods for product isolation and purification is crucial. Techniques such as crystallization, distillation, and chromatography will need to be evaluated and optimized for large-scale operation. The production of related bio-based chemicals like succinic acid faces challenges in separating the product from dilute fermentation broths, a consideration that would be relevant if biocatalytic routes are pursued.

Process Safety and Sustainability: A thorough hazard analysis and risk assessment must be conducted to ensure the safe operation of the industrial process. Furthermore, life cycle assessment studies can be used to evaluate the environmental impact of the entire production process and identify opportunities for improvement. mdpi.com

Addressing these challenges will be essential for the successful commercialization of this compound.

Patent Landscape and Commercialization Potential

A comprehensive analysis of the patent landscape is a critical step in evaluating the commercialization potential of this compound and its derivatives. Understanding the existing intellectual property in this area can help to identify opportunities for innovation and avoid potential infringement issues.

Future activities in this domain should involve:

Systematic Patent Searches: Conducting thorough searches of patent databases using keywords, chemical structures, and CAS numbers (such as 53171-35-0 for this compound) to identify relevant patents and patent applications. uq.edu.auapolloscientific.co.uk

Freedom-to-Operate Analysis: Assessing the claims of existing patents to determine whether the production, sale, or use of new derivatives would infringe on the intellectual property rights of others.

Identification of White Space: Analyzing the patent landscape to identify areas where there is a lack of existing patents, which may represent opportunities for new research and development.

Market Analysis: Evaluating the potential commercial applications of this compound and its derivatives in various industries, such as pharmaceuticals, agrochemicals, and materials science, to assess the potential market size and demand.

A strategic approach to intellectual property and a clear understanding of the market potential will be vital for translating research findings into commercially successful products.

Q & A

Q. What are the most common synthetic routes for Ethyl 4-amino-4-oxobutanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via Claisen condensation followed by amination. A common approach involves reacting ethyl acetoacetate with a halogenated intermediate (e.g., ethyl 4-chloro-3-oxobutanoate) under alkaline conditions, followed by nucleophilic substitution with ammonia or an amine source . Optimization includes:

  • Temperature control : Maintaining 0–5°C during Claisen condensation minimizes side reactions like hydrolysis.
  • Catalyst selection : Using Lewis acids (e.g., ZnCl₂) enhances amination efficiency.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Post-synthesis, purification via vacuum distillation or column chromatography is critical to isolate the product from unreacted starting materials .

Q. How can NMR and IR spectroscopy be used to characterize this compound?

  • ¹H NMR : The ester methyl group appears as a triplet at δ 1.2–1.4 ppm. The amino proton (NH₂) shows broad signals at δ 2.5–3.0 ppm, while the carbonyl (C=O) groups resonate as singlets at δ 170–175 ppm .
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (amide C=O stretch). The NH₂ group exhibits peaks at 3300–3500 cm⁻¹ .
  • Validation : Compare spectral data with analogs like methyl 4-aminobutanoate, where the ester group’s electronic environment shifts carbonyl peaks predictably .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how do enzymatic methods compare to chemical catalysis?

Enantioselective synthesis can be achieved via:

  • Microbial reductases : Enzymes like NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor reduce ketone intermediates (e.g., ethyl 4-chloro-3-oxobutanoate) to chiral alcohols with >85% enantiomeric excess (ee) in biphasic systems (e.g., n-butyl acetate/water) .
  • Chemical catalysis : Chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) achieve similar ee but require harsh conditions (high pressure, elevated temperatures). Enzymatic methods offer superior sustainability but face scalability challenges due to enzyme stability .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. The carbonyl carbon at the 4-oxo position is highly electrophilic, making it susceptible to attack by nucleophiles (e.g., amines, hydrazines) .
  • Molecular docking : Simulate interactions with enzymes (e.g., hydrolases) to predict regioselectivity in derivatization reactions. For example, the amino group’s orientation affects binding affinity in active sites .

Q. What are the key challenges in analyzing reaction intermediates during the synthesis of this compound, and how can they be addressed?

  • Instability of intermediates : The 4-oxo group in ethyl 4-chloro-3-oxobutanoate is prone to hydrolysis. In-situ monitoring via LC-MS or FTIR in flow reactors allows real-time tracking .
  • Byproduct formation : Side reactions (e.g., over-amination) are mitigated by stoichiometric control and stepwise addition of reagents.
  • Validation : Cross-reference intermediates with analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid, where fluorination stabilizes the ketone group .

Methodological Design & Data Analysis

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Controlled assays : Compare derivatives (e.g., ethyl 4-phenyl-2-oxobutanoate) under identical conditions (pH, temperature, cell lines) to isolate structural effects on activity .
  • Dose-response studies : Use IC₅₀ values to quantify potency variations. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced enzyme inhibition due to electronegativity effects .
  • Statistical validation : Apply ANOVA to confirm significance of observed differences in antimicrobial or anticancer assays .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Distillation : Effective for separating esters from high-boiling-point byproducts (e.g., unreacted diethyl oxalate) .
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) resolves polar impurities.
  • Crystallization : Recrystallization from ethanol/water mixtures yields high-purity crystals (melting point ~85–90°C) .

Advanced Analytical Techniques

Q. How can X-ray crystallography and mass spectrometry elucidate the structural dynamics of this compound in solid-state vs. solution?

  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., NH···O interactions between amino and carbonyl groups) that stabilize the crystal lattice .
  • HRMS : Confirms molecular ion peaks ([M+H]⁺ at m/z 160.07) and fragments (e.g., loss of ethyl group at m/z 132.05) .
  • Comparative analysis : Solution-phase NMR may show conformational flexibility absent in the solid state .

Ethics & Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

  • Detailed protocols : Specify reaction scales, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps) .
  • Open data : Share raw spectral files (NMR, IR) in repositories for cross-validation.
  • Collaborative trials : Multi-lab studies using standardized intermediates (e.g., ethyl 4-chloro-3-oxobutanoate) reduce variability .

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Feasible Synthetic Routes

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Ethyl 4-amino-4-oxobutanoate
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Ethyl 4-amino-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.